Syphaxin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GVLDILKGAAKDLAGHVATKVINKI |
Origin of Product |
United States |
Discovery, Isolation, and Characterization of Syphaxin
Bioprospecting and Identification of Syphaxin from Leptodactylus syphax Skin Secretion
Bioprospecting efforts aimed at discovering novel antimicrobial agents from natural sources led to the investigation of the skin secretion of the South American frog Leptodactylus syphax. nih.govbiointerfaceresearch.com The presence of bioactive peptides in the skin secretions of this genus, including L. syphax, has been well-documented. nih.govscielo.brmdpi.com this compound was identified as an antimicrobial peptide within the complex mixture of compounds secreted by the granular glands in the skin of L. syphax. nih.govmybiosource.com
Methodologies for the Isolation and Biochemical Purification of this compound from Natural Sources
The isolation and purification of this compound from Leptodactylus syphax skin secretion typically involves biochemical separation techniques. Skin secretions are commonly obtained through mild electrical stimulation of the dorsal skin of the frog. nih.gov The collected secretion is a complex mixture containing various peptides and other molecules.
A key step in the purification process is often reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govmdpi.comsemanticscholar.orgresearcher.life This technique separates compounds based on their hydrophobicity. The crude skin secretion extract is applied to an RP-HPLC column, and peptides are eluted using a gradient of organic solvent, such as acetonitrile, in an aqueous buffer. mdpi.com Fractions are collected, and those containing antimicrobial activity or specific peptide masses are further analyzed. nih.gov
In the initial discovery of this compound, semipreparative reverse-phase chromatography was employed, resolving the crude skin secretion into numerous fractions. nih.gov Subsequent analysis of these fractions led to the isolation of the peptide identified as this compound. nih.gov
Molecular Cloning Strategies for this compound Precursor Genes
Antimicrobial peptides from frog skin are typically synthesized as larger precursor molecules (prepropeptides) that undergo post-translational processing to yield the mature, active peptide. acs.orgmdpi.com Molecular cloning techniques are used to determine the amino acid sequence of the precursor protein by sequencing the complementary DNA (cDNA) that encodes it. acs.org
Strategies for cloning the precursor genes of frog skin peptides, including those related to this compound, often involve isolating RNA from the frog's skin, particularly from the granular glands where these peptides are produced. mybiosource.comacs.org Reverse transcription is then used to synthesize cDNA from the mRNA templates. acs.org Polymerase chain reaction (PCR) with degenerate primers designed to conserved regions of frog skin peptide precursors can be used to amplify the target gene sequence. acs.org Alternatively, RACE (Rapid Amplification of cDNA Ends) can be employed to obtain the full-length cDNA sequence. The amplified cDNA fragments are then cloned into suitable vectors and sequenced. acs.orgnih.govcshlpress.com
Analysis of the cDNA sequence allows for the deduction of the amino acid sequence of the prepropeptide, which typically consists of a signal peptide, an acidic pro-region, and the mature peptide sequence, often followed by a processing signal like Gly-Lys-Arg for C-terminal amidation. researchgate.netacs.org While specific details on the molecular cloning of the this compound precursor gene were not extensively detailed in the search results, the general methodologies for cloning amphibian skin peptide genes are well-established and would be applicable. acs.orgmdpi.comnih.gov
Initial Spectroscopic and Chromatographic Characterization Methods for this compound
Initial characterization of this compound involved chromatographic and spectroscopic methods to determine its purity, molecular mass, and amino acid sequence.
Chromatographic methods, particularly RP-HPLC, are crucial for assessing the purity of the isolated peptide. mdpi.comsemanticscholar.orgresearcher.life The elution profile from RP-HPLC provides information on the homogeneity of the purified sample.
Spectroscopic methods, especially mass spectrometry (MS), are essential for determining the molecular mass and amino acid sequence of peptides. nih.govresearcher.liferesearchgate.netmdpi.com De novo sequencing using tandem mass spectrometry (MS/MS) is a common technique for determining the amino acid sequence of novel peptides isolated from natural sources. nih.govmdpi.com MALDI-TOF mass spectrometry has been used to determine the molecular mass of this compound, reported as approximately 2543.74 Da. mybiosource.comuniprot.org
The amino acid sequence of the longest form of this compound was determined by de novo sequencing. nih.gov This peptide consists of 25 amino acid residues and is amidated at the C-terminus. nih.govresearchgate.netuniprot.org The sequence is reported as GVLDILKGAAKDLAGHVATKVINKI-NH2. uniprot.org
Table 1: Key Characteristics of this compound
| Characteristic | Value/Description | Source |
| Source Organism | Leptodactylus syphax | nih.gov |
| Peptide Length | 25 amino acid residues (longest form) | nih.govuniprot.org |
| C-terminus | Amidated | nih.govresearchgate.net |
| Molecular Mass (Exp.) | ~2543.74 Da (determined by MALDI-TOF MS) | mybiosource.comuniprot.org |
| Amino Acid Sequence | GVLDILKGAAKDLAGHVATKVINKI-NH2 | uniprot.org |
| Classification | Antimicrobial Peptide, Ocellatin family | nih.govbiointerfaceresearch.com |
Molecular Architecture and Structural Determinants of Syphaxin Activity
Primary Sequence Analysis of Syphaxin and Orthologous Peptides
The primary structure, or amino acid sequence, of this compound and its orthologs within the ocellatin family provides fundamental insights into its functional properties. This compound, also designated as ocellatin-S1, is a 25-residue peptide isolated from the skin secretion of the frog Leptodactylus syphax.
Comparative analysis of the ocellatin peptide family has revealed several highly conserved amino acid residues that are crucial for their structure and function. Among the most conserved are Glycine at position 1 (G¹), Aspartic acid at position 4 (D⁴), Lysine at position 7 (K⁷), and Lysine at position 11 (K¹¹). These residues are considered to play a significant role in the three-dimensional structure of these peptides.
Furthermore, a conserved sequence motif, GXXDXXK, has been identified in the majority of ocellatin peptides. In this motif, 'X' typically represents hydrophobic amino acids such as Valine, Leucine, or Isoleucine. This arrangement of charged and hydrophobic residues is a key characteristic of the ocellatin family and is fundamental to their amphipathic nature.
This compound (ocellatin-S1) shares significant sequence homology with other members of the ocellatin family, which are found exclusively in frogs of the genus Leptodactylus. This family includes peptides such as ocellatin-F1 (from L. fallax), ocellatin-P1 (from L. pentadactylus), ocellatin-L1 (from L. laticeps), and ocellatin-V1 (from L. validus). The nomenclature of these peptides follows a system where the "ocellatin" name is followed by a letter indicating the species of origin. A comparative analysis of the primary sequences of this compound and its orthologs highlights the conservation of key residues and motifs, as well as variations that may contribute to differences in their specific activities.
Table 1: Comparative Sequence Analysis of this compound and Orthologous Peptides
| Peptide Name | Species of Origin | Primary Amino Acid Sequence | Length (Residues) |
|---|---|---|---|
| This compound (Ocellatin-S1) | Leptodactylus syphax | GVLDILKGAAKDLAGHVATKVINKI | 25 |
| Ocellatin-F1 | Leptodactylus fallax | GVVDFLKKVAKVVGGIVSKVIN-NH2 | 22 |
| Ocellatin-P1 | Leptodactylus pentadactylus | GLLDTLKGAAKNVVGGLASKVMEKL | 25 |
| Ocellatin-L1 | Leptodactylus laticeps | GVVDFLKKVAKVVGGIVSKVIN-NH2 | 22 |
| Ocellatin-V1 | Leptodactylus validus | GVVDILKGAGKDLLAHLVGKISEKV | 25 |
Note: The sequences are presented in the single-letter amino acid code.
Predicted Secondary and Tertiary Structural Features of this compound
The biological function of this compound is intrinsically linked to its three-dimensional structure. Predictive modeling and structural studies of related peptides indicate a well-defined conformation that is critical for its activity.
This compound and other ocellatins are predicted to adopt an amphipathic alpha-helical conformation, particularly upon interaction with biological membranes. This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. This amphipathicity is a common feature of many antimicrobial peptides and is crucial for their ability to interact with and disrupt microbial cell membranes. Helical wheel projections of ocellatin peptides visually demonstrate this spatial arrangement of residues.
The distribution of hydrophobic and charged residues along the this compound sequence is a primary determinant of its amphipathic alpha-helical structure. The hydrophobic residues tend to cluster on one face of the helix, creating a nonpolar surface that can insert into the lipid bilayer of cell membranes. Conversely, the charged and polar residues are positioned on the opposite face, allowing for interaction with the aqueous environment and the polar head groups of the lipid bilayer.
Post-Translational Modifications and Their Structural Implications
Following protein synthesis, this compound undergoes a key post-translational modification that is vital for its structural integrity and biological function.
The most significant and widely reported post-translational modification in this compound and other ocellatins is C-terminal amidation. This process involves the enzymatic conversion of the C-terminal carboxyl group to an amide group. Structurally, this amidation removes the negative charge from the C-terminus, thereby increasing the net positive charge of the peptide. This modification is crucial for the stability of the alpha-helical structure, particularly at the C-terminus, and enhances the peptide's ability to interact with and disrupt microbial membranes. While other post-translational modifications can occur in peptides, C-terminal amidation is the primary modification identified for this compound with significant structural and functional consequences.
Mechanistic Elucidation of Syphaxin S Biological Action
Interactions of Syphaxin with Microbial Cell Membranes
Antimicrobial peptides often exert their effects through interactions with the negatively charged microbial cell membrane, a characteristic that distinguishes bacterial membranes from the more neutral eukaryotic cell membranes. These interactions can lead to significant disruption of membrane integrity and function.
Membrane Permeabilization and Depolarization
A key mechanism proposed for many antimicrobial peptides is the permeabilization and depolarization of the bacterial cell membrane. oup.comfrontiersin.orgmdpi.comnih.gov Membrane permeabilization refers to the disruption of the membrane barrier, allowing leakage of intracellular contents and uptake of external substances. Depolarization involves the dissipation of the electrochemical gradient across the membrane, which is vital for essential cellular processes such as ATP synthesis, nutrient transport, and motility. nih.govnih.gov
Studies on other antimicrobial agents that target bacterial membranes, such as ceragenins, have shown that membrane depolarization correlates significantly with bactericidal activity. nih.gov Techniques like SYTOX Green uptake assays are used to evaluate inner membrane permeabilization, as this dye can only access intracellular DNA when the membrane is compromised. frontiersin.org Similarly, fluorescence measurements can reveal rapid outer membrane permeabilization. frontiersin.org While direct experimental data specifically detailing this compound's effects on membrane permeabilization and depolarization were not extensively available in the provided search results, these are considered common mechanisms for peptides of this class. oup.comresearchgate.netresearchgate.net
Pore Formation Mechanisms
One of the prominent models explaining membrane permeabilization by antimicrobial peptides is the formation of pores or channels in the lipid bilayer. oup.comresearchgate.netresearchgate.net Several models have been proposed for peptide-induced pore formation, including the 'barrel-stave', 'carpet', and 'toroidal-pore' mechanisms. researchgate.net In the barrel-stave model, peptides insert into the membrane and arrange to form a transmembrane pore with the hydrophobic regions facing the lipid core and hydrophilic regions lining the pore. In the carpet model, peptides accumulate on the membrane surface, forming a "carpet" that eventually leads to membrane thinning and rupture. The toroidal-pore model involves peptides inserting into the membrane and inducing a curvature that leads to the formation of pore-like structures lined by both peptides and lipid headgroups.
It is suggested that the mode of action of peptides similar to this compound on bacterial membranes may involve the formation of ion-channel pores spanning the membranes. researchgate.net The binding of antimicrobial peptides to a lipid bilayer can induce internal stress or tension, which can be sufficient to create pores. aps.org These pores can be stable, with peptides having a high affinity for the pore rim, which reduces line tension. aps.org While the specific pore formation mechanism utilized by this compound has not been fully elucidated in the provided information, these general models provide a framework for understanding how such peptides can disrupt membrane integrity. oup.comresearchgate.net
Cellular and Subcellular Targets Beyond Membrane Disruption
Beyond direct membrane interactions, some antimicrobial peptides are known to translocate across the bacterial membrane and interact with intracellular components, leading to the inhibition of essential cellular processes. oup.comresearchgate.net
Inhibition of Intracellular Processes in Target Microorganisms
Once inside the bacterial cell, antimicrobial peptides can target various intracellular components and pathways. Speculation exists that translocated peptides can affect cytoplasmic membrane septum formation, inhibit cell-wall synthesis, inhibit nucleic-acid synthesis, inhibit protein synthesis, or inhibit enzymatic activity. researchgate.net Unlike classical antibiotics that often target specific intracellular biochemical pathways or enzymes, the ability of HDPs to kill multi-resistant bacteria and poorly select for resistant mutants may be related to their multiple mechanisms of action, including the disruption of intracellular targets. oup.com While specific intracellular targets of this compound were not detailed in the search results, the potential for such interactions exists based on the broader understanding of AMP mechanisms. oup.comresearchgate.net
Interference with Microbial Metabolism and Respiration
Interference with microbial metabolism and respiration represents another potential mechanism of action for antimicrobial agents. nih.govcoconote.app Bacterial metabolism involves complex pathways for energy generation, such as glycolysis, the Krebs cycle, and oxidative phosphorylation, which occurs in the cytoplasmic membrane. nih.govcoconote.app Respiration, both aerobic and anaerobic, involves the transfer of electrons through an electron transport chain, ultimately leading to ATP synthesis. nih.gov
Inhibitors targeting components of the electron transport chain, such as NADH dehydrogenases and terminal respiratory oxidases, have been explored as potential antibiotics. nih.gov Interference with energy metabolism can impact the bactericidal potency of antibiotics. nih.gov While the provided information does not explicitly state that this compound directly interferes with specific metabolic enzymes or respiration pathways, the disruption of the membrane by pore formation or depolarization could indirectly impact these processes, as the membrane is crucial for energy transduction and transport in bacteria. nih.govcoconote.app Further research would be needed to determine if this compound has direct inhibitory effects on microbial metabolic or respiratory pathways.
Investigations into this compound's Specificity and Selectivity
A critical aspect of potential therapeutic agents is their specificity and selectivity, ideally targeting microbial cells while exhibiting minimal toxicity towards host cells. scielo.brnih.govfrontiersin.org this compound (SPX1-22) and its truncated fragment SPX1-16 have shown low minimal inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus. researchgate.netacs.org Importantly, these peptides demonstrated no significant hematopoietic toxicity, including towards leukocytes and erythrocytes, based on direct incubation in whole blood. acs.org
Many peptides from the skin secretions of Leptodactylidae species, the family from which this compound is derived, have reportedly shown no hemolytic effect, highlighting their selectivity. scielo.brnih.gov Selective inhibition of bacterial pathogens without causing significant cytotoxic effects is a crucial challenge in the development of antimicrobial peptides. frontiersin.org The basis for the selectivity of membrane-lytic peptides towards specific target cells is not fully understood, but differences in membrane composition between bacterial and mammalian cells are believed to play a significant role. nih.govacs.org Bacterial membranes typically have a higher proportion of negatively charged lipids compared to the more zwitterionic composition of eukaryotic cell membranes, which can lead to preferential electrostatic interactions with cationic antimicrobial peptides like this compound.
Role of Proteolytic Processing and Peptide Fragmentation in Modulating this compound Activity
This compound (SPX) is an antimicrobial peptide primarily isolated from the skin secretions of the frog Leptodactylus syphax. uniprot.organaspec.com Its biological activity, particularly its broad-spectrum antibacterial properties, is intricately linked to its structural characteristics and the post-translational modifications it undergoes. uniprot.orgcpu-bioinfor.org A key aspect of this compound's modulation involves proteolytic processing and subsequent peptide fragmentation, which are significant events occurring within the amphibian skin secretion. bicnirrh.res.innih.govnih.gov
The initial form of this compound identified is a peptide composed of 25 amino acid residues, which is amidated at its C-terminal end. bicnirrh.res.in However, research has revealed the presence of several truncated forms of this compound within the skin secretion of L. syphax. bicnirrh.res.innih.govnih.gov Among these, the fragments designated as SPX(1-22) and SPX(1-16) have been specifically characterized and studied for their biological activity. bicnirrh.res.innih.gov
The generation of these truncated peptides is attributed to the action of peptidases (proteolytic enzymes) present in the skin secretion. bicnirrh.res.innih.govnih.gov These enzymes catalyze the hydrolysis of peptide bonds, effectively cleaving the longer this compound peptide into smaller fragments. bicnirrh.res.in This proteolytic processing can occur as a post-secretory event after the peptide is released from granular glands in the skin. bicnirrh.res.in Peptidases involved in this process can originate from the amphibian itself or from associated microorganisms. bicnirrh.res.in
A crucial finding regarding this compound fragmentation is that, unlike some peptides where fragmentation leads to inactivation, the truncated forms SPX(1-22) and SPX(1-16) retain potent biological activity. bicnirrh.res.innih.gov This suggests that the essential structural elements required for antimicrobial function are present within these shorter sequences. Studies have demonstrated the effectiveness of these fragments against various bacteria, including Escherichia coli and Staphylococcus aureus. bicnirrh.res.in
Detailed research findings on the activity of these fragments are summarized in the table below, illustrating their minimal inhibitory concentrations (MICs) against key bacterial strains.
| Peptide Fragment | Source Organism | Target Bacteria | Minimal Inhibitory Concentration (MIC) | Reference |
| SPX(1-22) | Leptodactylus syphax | Staphylococcus aureus | 64 µg/mL | cpu-bioinfor.org |
| SPX(1-22) | Leptodactylus syphax | Escherichia coli | Low MIC (Specific value not provided in snippet) | bicnirrh.res.in |
| SPX(1-22) | Leptodactylus syphax | Staphylococcus aureus | Low MIC (Specific value not provided in snippet) | bicnirrh.res.in |
| SPX(1-22) | Leptodactylus syphax | Staphylococcus aureus ATCC 29213 | 14.6 µM | |
| SPX(1-22) | Leptodactylus syphax | Escherichia coli ATCC 25922 | 3.5 µM | |
| SPX(1-16) | Leptodactylus syphax | Escherichia coli | Low MIC (Specific value not provided in snippet) | bicnirrh.res.in |
| SPX(1-16) | Leptodactylus syphax | Staphylococcus aureus | Low MIC (Specific value not provided in snippet) | bicnirrh.res.in |
The presence of these active truncated forms highlights the biological significance of proteolytic processing in modulating the activity profile of this compound. It suggests that the natural enzymatic environment of the skin secretion plays a role in generating a repertoire of peptides with potential antimicrobial functions. The precursor proteins of antimicrobial peptides typically follow a tripartite structure, including a signal peptide, an acidic pro-peptide region, and the mature peptide sequence. nih.gov Cleavage at specific recognition sites by processing enzymes liberates the mature peptide. In the case of this compound, further cleavage events lead to the formation of biologically active fragments like SPX(1-22) and SPX(1-16).
This phenomenon underscores that peptide fragmentation is not solely a degradative process but can be a crucial mechanism for generating diverse bioactive molecules from a single precursor peptide. The retention of potent activity in the truncated this compound fragments suggests that the core antimicrobial domain is located within the N-terminal portion of the peptide. Further research into the specific peptidases involved and the precise cleavage sites will provide deeper insights into the regulatory mechanisms governing this compound's activity in its natural environment.
Antimicrobial Spectrum and Efficacy Assessment of Syphaxin
Evaluation of Syphaxin Activity Against Gram-Positive Bacterial Pathogens
This compound has demonstrated activity against Gram-positive bacteria, which are characterized by a thick peptidoglycan layer in their cell wall. medicalnewstoday.comwikipedia.orgnih.gov The mechanism of action for many AMPs, including membrane disruption, is often effective against these pathogens. nih.govresearchgate.netnih.govmdpi.com
Activity against Staphylococcus aureus (including MRSA)
Staphylococcus aureus is a significant Gram-positive bacterial pathogen known for causing a range of infections, including those resistant to multiple antibiotics, such as Methicillin-Resistant Staphylococcus aureus (MRSA). clevelandclinic.orgmayoclinic.orghealthline.comchp.gov.hkwikipedia.org Studies have evaluated the efficacy of this compound against S. aureus. One reported finding indicates a Minimum Inhibitory Concentration (MIC) of 64 µg/mL for this compound against S. aureus. researchgate.netnih.gov The activity of AMPs against resistant strains like MRSA is often attributed to their ability to target bacterial cell membranes, a mechanism distinct from many conventional antibiotics that target intracellular processes. nih.govresearchgate.netnih.govmdpi.com
The following table summarizes the reported MIC value for this compound against S. aureus:
| Compound | Target Organism | Strain (if specified) | MIC (µg/mL) |
| This compound | S. aureus | Undefined | 64 |
Efficacy against other Medically Relevant Gram-Positive Species
While specific quantitative data (such as MIC values) for this compound against a wide range of other medically relevant Gram-positive species were not detailed in the immediately available search results, this compound is broadly described as having broad-spectrum antibacterial activity. researchgate.netnih.gov This suggests potential efficacy against other Gram-positive pathogens beyond S. aureus. Further detailed studies would be required to fully delineate its spectrum of activity against various Gram-positive bacteria.
Assessment of this compound Activity Against Gram-Negative Bacterial Pathogens
Gram-negative bacteria are characterized by a thinner peptidoglycan layer and an outer membrane containing lipopolysaccharides (LPS). medicalnewstoday.comwikipedia.org this compound is reported to possess broad-spectrum antibacterial activity, indicating potential efficacy against Gram-negative pathogens. researchgate.netnih.gov One source specifically mentions "this compound 1.5" in the context of activity against Gram-negative bacteria. embrapa.br However, detailed quantitative data, such as specific MIC values for a range of Gram-negative species, were not extensively provided in the search results. The interaction of AMPs with the LPS layer of Gram-negative bacteria is a key aspect of their mechanism against these organisms. plos.org
Impact of this compound on Microbial Biofilm Formation and Dispersal
Microbial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides increased resistance to antimicrobial agents and host immune responses. frontiersin.orgnih.govscholarena.comnih.gov Inhibiting biofilm formation or promoting its dispersal are important strategies in combating persistent infections. frontiersin.orgscholarena.commdpi.com Antimicrobial peptides have shown potential in interfering with biofilm development and promoting the breakdown of established biofilms. nih.govmdpi.comfrontiersin.org While the search results highlight the general antibiofilm potential of AMPs and the clinical significance of biofilms, specific research findings detailing the direct impact of this compound on microbial biofilm formation or dispersal were not explicitly available in the provided snippets.
Comparative Antimicrobial Efficacy of this compound with Established Antimicrobial Peptides and Antibiotics
Comparing the antimicrobial efficacy of this compound with established antimicrobial peptides and conventional antibiotics provides context for its potential therapeutic value. This compound's reported MIC of 64 µg/mL against S. aureus can be compared to the activity of other AMPs. For instance, Temporin10a, another AMP, has a reported MIC of 2 µM against S. aureus. researchgate.netnih.gov Direct comparisons of MIC values across different studies and methodologies should be made with caution due to variations in experimental conditions.
Structure Activity Relationship Sar Studies and Rational Peptide Engineering of Syphaxin and Its Analogs
Correlating Structural Features with Antimicrobial Potency and Specificity
Several factors modulate the activity and specificity of AMPs, including size, charge, hydrophobicity, secondary structure, and amphiphilic character. nih.gov The conformation of AMPs, particularly the presence of amphipathic structures, can enhance their interaction with pathogen membranes. nih.gov Cationicity and hydrophobicity are both critical for activity against bacteria. mdpi.com For cationic amphiphilic peptides, electrostatic attraction facilitates binding between the positively charged side chains of the AMPs and the negative charges on bacterial cytoplasmic lipid bilayers, while hydrophobic residues tend to insert into the membrane. atlasofscience.org
Studies on ocellatin family peptides, including Syphaxin, have revealed they are cationic and possess conserved residues and a high theoretical amphipathic α-helix content, which is predicted to contribute to their antimicrobial activity. csic.esresearchgate.net Truncated this compound peptides have demonstrated antimicrobial activity, suggesting that specific regions of the full-length peptide are responsible for its effects. researchgate.net
Rational Design Principles for Modulating this compound's Biological Properties
Rational design of peptides involves modifying their structure to optimize desired properties such as antimicrobial activity and stability. mdpi.commdpi.comfrontiersin.orgnih.gov This often involves considering factors like peptide length, amino acid composition, and structural modifications. mdpi.comsigmaaldrich.comnih.govsnu.ac.kr
Peptide Length and Amino Acid Composition Optimization
Peptide length significantly influences purity during synthesis, with purity typically decreasing as the sequence length increases, especially for sequences longer than 30 amino acids. sigmaaldrich.combiocat.com Sequences shorter than 5 amino acids can also present challenges during cleavage and purification. biocat.com The amino acid composition impacts the ability to synthesize, purify, and solubilize the final peptide. sigmaaldrich.combiocat.com Maintaining hydrophobic amino acid content below 50% and including at least one charged amino acid for every five residues is advisable for improving solubility. sigmaaldrich.combiocat.com Incorporating polar amino acids at the N- or C-terminus can also enhance solubility. sigmaaldrich.combiocat.com
The ocellatin family peptides, including this compound, range in length from 21 to 32 residues. csic.esresearchgate.net Truncated this compound peptides have shown activity, indicating that shorter lengths can retain antimicrobial properties. researchgate.net
Engineering for Enhanced Antimicrobial Activity and Stability
Engineering approaches can enhance the antimicrobial activity and stability of peptides. mdpi.commdpi.commdpi.comnih.gov Structural modifications such as L- to D-amino acid substitution, terminal acetylation and amidation, and cyclization can prevent protease digestion and enhance bioactivity. mdpi.commdpi.com N-terminal acetylation can increase helicity and prevent enzymatic degradation, while C-terminal amidation can enhance structural stability and antimicrobial activity. researchgate.netmdpi.com Stapling is another technique that improves activity and stability by stabilizing the α-helical structure, making peptides more resistant to proteases. mdpi.com Self-assembled peptide nanomaterials can also improve AMP stability and resistance to degradation by forming stable structures that protect against proteases. mdpi.com
Analogs of ocellatin-F and ocellatin-4 (B1578491) have been designed for SAR studies, suggesting a similar approach can be applied to this compound. csic.es The C-terminal amidation of natural this compound is a modification that likely contributes to its properties. researchgate.net
Computational Approaches in this compound Peptide Design and Discovery
Computational methods, including molecular dynamics simulations and machine learning, are increasingly used in peptide design and discovery, offering faster and more efficient alternatives to traditional experimental methods. mdpi.commdpi.comresearchgate.netresearchgate.netmdpi.com
Molecular Dynamics Simulations to Predict Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying peptide-membrane interactions at a molecular level. atlasofscience.orgnih.goved.ac.ukresearchgate.netnih.gov These simulations can provide detailed descriptions of how peptides interact with lipid bilayers, which is crucial for understanding the mechanism of action of membrane-active peptides like this compound. atlasofscience.orgnih.goved.ac.uk MD simulations can explore the nature of interactions between membrane proteins and components with lipid bilayers. nih.gov Coarse-grained MD simulations, in particular, can reach time and length scales relevant to peptide interaction and self-assembly processes in the presence of membranes. ed.ac.uk They can be used to guide the design of peptides with tailored functionalities. ed.ac.uk MD simulations can also help visualize the interaction between peptides and membranes at an atomistic level, revealing stronger interactions with bacterial membranes compared to mammalian membranes for some peptides. nih.gov
Machine Learning and Artificial Intelligence for De Novo Peptide Generation and Activity Prediction
Computational approaches can predict the antimicrobial activity of a peptide sequence and the effect of single residue substitutions on activity. nih.gov They can also be used to generate large combinatorial lists of sequences. nih.gov Machine learning approaches can assist in identifying peptides with high biological activity and can partly replace expensive laboratory experiments. plos.org
Table 1: Example of Peptide Properties Influencing Activity
| Property | Influence on Activity/Specificity |
| Size | Can modulate activity and specificity. nih.gov |
| Charge | Cationicity is critical for interaction with bacterial membranes. atlasofscience.orgmdpi.com |
| Hydrophobicity | Critical for insertion into bacterial membranes. atlasofscience.orgmdpi.com |
| Secondary Structure | Conformation (e.g., amphipathic α-helix) enhances membrane interaction. csic.esresearchgate.netnih.gov |
| Amphiphilicity | Enhances interaction with pathogen membranes. nih.gov |
Table 2: Examples of Peptide Engineering Strategies
| Strategy | Effect on Peptide Properties |
| L- to D-amino acid substitution | Prevents protease digestion, enhances bioactivity and stability. mdpi.commdpi.com |
| Terminal acetylation | Increases helicity, prevents enzymatic degradation. mdpi.com |
| C-terminal amidation | Enhances structural stability and antimicrobial activity. researchgate.netmdpi.com |
| Cyclization | Prevents protease digestion, enhances bioactivity. mdpi.com |
| Stapling | Stabilizes α-helix, increases activity and resistance to proteases. mdpi.com |
| Self-assembly into nanomaterials | Improves stability and resistance to degradation. mdpi.com |
Chemical Synthesis Methodologies for this compound Derivatives and Mimetics
This compound is a peptide originally isolated from the skin secretions of the frog Leptodactylus syphax. mdpi.commdpi.com While research has explored the biological and pharmacological potential of skin secretions from Leptodactylidae, including peptides like this compound, detailed chemical synthesis methodologies specifically for this compound or its direct derivatives and mimetics are not extensively described in the currently available general literature. mdpi.com
Peptide synthesis, in general, involves forming amide bonds between amino acids to create a peptide chain. Common methods include solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS, introduced by Merrifield, involves anchoring the C-terminal amino acid to a solid support and sequentially adding protected amino acids to the growing chain. Solution-phase synthesis involves coupling amino acids or peptide fragments in solution. The choice of methodology depends on factors such as the length and complexity of the peptide, desired purity, and scale of synthesis.
While the synthesis of various peptide mimetics and derivatives of other compounds has been reported using diverse chemical strategies, including classic peptide synthesis methods in solution for dipeptide mimetics drugdesign.org, and other synthetic routes for various small molecules and analogs mdpi.commdpi.commdpi.comfrontiersin.orgmdpi.comnih.govmdpi.comnih.govnih.govnahrainuniv.edu.iqnih.govrsc.orgresearchgate.net, specific detailed procedures, reaction conditions, yields, and comprehensive data tables pertaining directly to the chemical synthesis of this compound derivatives or mimetics were not found in the conducted search. Research into the synthesis of peptide mimetics often involves designing molecules that mimic the structural and functional aspects of peptides using non-peptide scaffolds or modified amino acids. drugdesign.orgmdpi.comnih.gov
Immunomodulatory and Host Defense Contributions of Syphaxin
Syphaxin's Potential Role in Modulating Host Innate Immune Responses
This compound (SPX1-22) is a 22-amino acid peptide found in the skin of Leptodactylus syphax oup.comoup.com. Studies suggest that HDPs, including potentially this compound, can modulate the immune response to infection by influencing the transcription of cytokines or directing cellular components of the immune system, such as neutrophils, dendritic cells, monocytes, and macrophages, to the site of infection oup.comoup.com. This modulation of innate immunity can involve augmenting or dampening natural responses to infection oup.com.
The innate immune system is the body's first line of defense, involving various cells and molecules that recognize and respond to pathogens in a non-specific manner ebsco.commsdmanuals.com. Key components include physical barriers, phagocytic cells (like macrophages and neutrophils), and signaling molecules such as cytokines and chemokines ebsco.commsdmanuals.comnih.gov. HDPs are integral to this system, contributing to defense through mechanisms that can go beyond direct microbial killing oup.comresearchgate.netoup.com.
Research indicates that HDPs can have selective immunomodulatory effects oup.comoup.com. These effects may be more significant than their direct killing properties in the context of treating infections oup.comoup.com. The investigation of these immunomodulatory activities includes characterizing their influence on signaling pathways activated by pattern recognition agonists and their impact on the regulatory elements of innate immunity oup.comoup.com.
Interactions of this compound with Mammalian Cells and Host Signaling Pathways (Excluding Cytotoxicity and Hemolytic Data)
While specific detailed studies on this compound's interactions with mammalian cells and host signaling pathways are not extensively detailed in the provided search results beyond its general classification as an HDP with immunomodulatory potential, the broader understanding of HDPs offers insights into potential mechanisms oup.comoup.com.
Host defense peptides can interact with mammalian cells and influence intracellular signaling pathways mdpi.commdpi.comnih.govnih.gov. These interactions can lead to the modulation of immune responses, such as the induction of cytokine transcription or the recruitment of immune cells oup.comoup.com. The mechanisms by which HDPs interact with mammalian cells can involve binding to cell surface receptors or influencing intracellular processes mdpi.commdpi.comnih.gov.
Studies on other immunomodulatory compounds and HDPs highlight the complexity of these interactions. For instance, some compounds modulate the NF-kB pathway, which is crucial for regulating inflammatory cytokine production and the activity of immune cells like macrophages, dendritic cells, and neutrophils nih.gov. Other signaling pathways, such as the MAPK pathway, have also been implicated in the effects of certain molecules on mammalian cells and immune responses nih.govkoreascience.kr. The interaction of molecules with G protein-coupled receptors (GPCRs) and β-arrestin has also been shown to influence intracellular signaling cascades in mammalian cells mdpi.comnih.gov.
The precise molecular targets and signaling cascades influenced by this compound in mammalian cells require further dedicated investigation oup.comoup.com. However, its classification as an immunomodulatory HDP suggests it likely engages with host cellular machinery to influence innate immune responses oup.comsemanticscholar.orgoup.com.
Future Research Trajectories and Translational Outlook for Syphaxin Based Agents
Advancements in Production and Scalability of Syphaxin and its Engineered Forms
Producing therapeutically viable antimicrobial peptides at scale presents a primary challenge in their clinical translation. frontiersin.org Initial isolation from natural sources, such as frog skin secretions for this compound, typically yields low quantities. frontiersin.org Chemical synthesis offers precise control over the peptide sequence, including the incorporation of non-natural amino acids for enhanced activity and stability, but can be prohibitively expensive and complex for large-scale production. frontiersin.org
Heterologous expression systems provide a potentially scalable and cost-effective platform for producing antimicrobial peptides. frontiersin.org However, these systems require optimization to maximize yield, bioactivity, stability, and safety. frontiersin.org Advancements in bioengineering, including fusion protein technologies and molecular engineering approaches, are being explored to improve the production of antimicrobial peptides. farmaciajournal.com The scalability of drug substance production, particularly for valuable molecules like peptides, is a critical factor, with research focusing on optimizing processes from small laboratory scales to larger commercial volumes while maintaining product quality. susupport.com Efforts are underway to develop methods for producing potent and stable antimicrobial peptides at lower costs, potentially through shorter peptides or biotechnological engineering. farmaciajournal.com
This compound as a Foundation for Novel Anti-Infective Therapeutic Strategies
This compound, as a naturally occurring antimicrobial peptide, offers a template for developing novel anti-infective agents. nih.govnih.gov Its mechanism of action, primarily targeting the bacterial cell membrane, provides an alternative to conventional antibiotics and may be effective against drug-resistant strains. nih.govmdpi.com The broad-spectrum activity observed in some antimicrobial peptides, including activity against bacteria, fungi, and even some viruses, highlights their potential for diverse therapeutic applications. mdpi.comscielo.br
Engineered forms and derivatives of natural antimicrobial peptides are being developed to enhance their therapeutic properties. frontiersin.orgubc.ca This includes rational peptide design and modifications to improve stability, reduce toxicity, and enhance target specificity. frontiersin.orgnih.gov The potential for antimicrobial peptides to modulate the host immune response also presents an avenue for novel therapeutic approaches against bacterial infections, by boosting infection-resolving immunity and dampening harmful inflammation. farmaciajournal.comnih.gov
Integration of Multi-Omics Data in this compound Research
The application of multi-omics techniques, such as genomics, transcriptomics, and metabolomics, offers a comprehensive approach to understanding the complex interactions between antimicrobial peptides like this compound and bacterial pathogens. scielo.brsemanticscholar.orgnih.gov Integrating data from these different levels can provide deeper insights into the mechanisms of action of this compound, bacterial resistance mechanisms, and the host response to infection. nih.gov
Multi-omics analysis can help identify specific bacterial pathways affected by this compound, potential targets for resistance development, and biomarkers for predicting treatment outcomes. nih.gov This integrated approach can inform the rational design of engineered this compound variants with improved efficacy and reduced potential for resistance. frontiersin.org Furthermore, multi-omics data can contribute to understanding the ecological roles and functionalities of antimicrobial peptides in their natural environments, potentially revealing new therapeutic strategies. scielo.br
Exploring this compound in Combination Therapies to Combat Drug Resistance
Combination therapy, using two or more antimicrobial agents, is a strategy employed to enhance efficacy, broaden the spectrum of activity, and potentially reduce the development of drug resistance. drugtargetreview.comnih.govelifesciences.org Given the increasing prevalence of multidrug-resistant bacteria, exploring this compound in combination with existing antibiotics or other novel agents is a promising research direction. drugtargetreview.comnih.gov
Combining this compound, which primarily targets the bacterial membrane, with antibiotics that have different mechanisms of action could lead to synergistic effects, overcoming resistance mechanisms that affect only one class of drug. mdpi.comdrugtargetreview.com Research into combination therapies aims to identify synergistic drug pairs that can restore or increase efficacy against resistant pathogens. drugtargetreview.comnih.gov This approach may also allow for lower doses of individual components, potentially reducing toxicity and further slowing the emergence of resistance. drugtargetreview.com
Overcoming Challenges in the Academic Development of Peptide-Based Antimicrobials
Despite their therapeutic potential, the development of antimicrobial peptides from academic research to clinical application faces several hurdles. frontiersin.orgnih.govfarmaciajournal.com These challenges include ensuring metabolic stability and resistance to degradation by proteases, overcoming potential toxicity issues, improving pharmacokinetic properties such as serum half-life, and developing cost-effective and scalable manufacturing methods. nih.govfarmaciajournal.comnih.gov
Q & A
Basic Research Questions
Q. How should researchers design initial in vitro experiments to evaluate Syphaxin’s biochemical activity while minimizing confounding variables?
- Methodological Answer : Begin with dose-response assays using standardized cell lines (e.g., HEK-293 or HepG2) to establish baseline efficacy. Include negative controls (vehicle-only) and positive controls (known agonists/antagonists) to validate assay sensitivity. Use triplicate measurements and statistical tools like ANOVA to account for variability . Predefine exclusion criteria for outlier data points to maintain reproducibility .
Q. What are the critical steps for validating this compound’s target specificity in early-stage studies?
- Answer : Employ orthogonal validation methods:
- Biochemical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
- Genetic knockdown : siRNA or CRISPR-Cas9 to confirm phenotype reversal upon target inhibition.
- Off-target screening : Use chemoproteomic approaches to identify unintended interactions .
- Document raw data and instrument parameters (e.g., buffer conditions, temperature) to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vivo efficacy and inconsistent pharmacokinetic (PK) data across species?
- Answer : Conduct a meta-analysis of PK studies to identify species-specific metabolic pathways (e.g., cytochrome P450 isoforms). Use physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies differences. Validate findings with cross-species microsomal stability assays . If contradictions persist, explore alternative delivery systems (e.g., liposomal encapsulation) to enhance bioavailability .
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent toxicity in longitudinal studies?
- Answer : Apply mixed-effects models to account for intra-subject variability in repeated-measures designs. Use Kaplan-Meier survival analysis for time-to-event toxicity endpoints (e.g., organ failure). For nonlinear dose-response relationships, employ Hill slope modeling or Bayesian hierarchical models . Always report confidence intervals and effect sizes to contextualize clinical relevance .
Q. How should researchers address reproducibility challenges in this compound’s synthetic protocols across laboratories?
- Answer : Publish detailed synthetic workflows with:
- Step-by-step characterization : NMR, HPLC purity data, and crystallographic coordinates for novel intermediates.
- Batch records : Document solvent purity, reaction temperatures, and catalyst lot numbers.
- Collaborative validation : Share samples with independent labs for blind replication .
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .
Methodological Guidance for Data Interpretation
Q. What strategies are recommended for integrating multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mechanism of action?
- Answer : Use pathway enrichment tools (e.g., DAVID, Metascape) to identify overlapping gene/protein networks. Apply weighted gene co-expression network analysis (WGCNA) to prioritize hub genes. Cross-reference findings with public databases (e.g., ChEMBL, PubChem) to link molecular targets to phenotypic outcomes . For discordant omics layers, perform sensitivity analysis to assess technical vs. biological variability .
Q. How can researchers differentiate between this compound’s direct therapeutic effects and placebo-driven responses in clinical trial design?
- Answer : Implement a double-blind, randomized controlled trial (RCT) with:
- Stratified randomization : Balance covariates (age, comorbidities) across treatment arms.
- Objective biomarkers : Measure pharmacodynamic endpoints (e.g., cytokine levels, receptor occupancy) alongside subjective patient-reported outcomes.
- Placebo washout phases : Identify transient vs. sustained effects .
Ethical and Reporting Standards
Q. What are the best practices for disclosing negative or inconclusive results in this compound research?
- Answer : Publish negative findings in dedicated repositories (e.g., Zenodo, Figshare) or journals specializing in null results (e.g., Journal of Negative Results). Clearly describe experimental conditions and failure modes (e.g., compound instability, assay interference) to guide future studies . Use the ARRIVE guidelines for preclinical reporting to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
